molecular formula C7H8O5 B1597654 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone CAS No. 2029-49-4

3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone

Cat. No.: B1597654
CAS No.: 2029-49-4
M. Wt: 172.13 g/mol
InChI Key: YZUXYQQFVNGYCA-UHFFFAOYSA-N
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Description

3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone is an organic compound with the molecular formula C7H8O5 It is a derivative of pyrone, characterized by the presence of hydroxyl and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,6-dihydroxymethylpyridine as a precursor, which undergoes a series of chemical transformations to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Metal Chelation and Complex Formation

The compound acts as a polydentate ligand, forming stable complexes with transition metals through its hydroxyl and carbonyl groups.

Fe(III) and Al(III) Chelation

  • Stability Constants :

    Metal Ionlog β (ML)log β (ML₂)ConditionsSource
    Fe³⁺18.2 ± 0.332.1 ± 0.5pH 7.4, 25°C
    Al³⁺15.8 ± 0.228.9 ± 0.4pH 7.4, 25°C
    • The ligand binds Fe³⁺ via O,O-coordination, forming octahedral complexes. X-ray crystallography confirms a distorted geometry with bond lengths of 1.95–2.10 Å (Fe–O) .

Cu(II) and Zn(II) Coordination

  • Speciation :

    Metal IonDominant Species (pH 7.4)log K (ML)
    Cu²⁺[CuL(H₂O)₂]⁺8.7 ± 0.1
    Zn²⁺[ZnL(H₂O)]6.2 ± 0.2
    • NMR studies show minimal disruption of Zn²⁺ homeostasis, suggesting selectivity for Fe³⁺ over essential metals .

Redox Behavior

Electrochemical studies reveal pH-dependent redox activity:

Cyclic Voltammetry Data

Condition (pH)Oxidation Peak (V vs. Ag/AgCl)AssignmentSource
7.4 (Tris buffer)+0.68 (irreversible)W⁴⁺ → W⁵⁺
<4.0 (KCl)+1.02 (reversible)Ligand oxidation
  • The hydroxypyrone moiety undergoes irreversible oxidation at physiological pH, while acidic conditions stabilize ligand-centered redox processes .

Functionalization Reactions

The hydroxymethyl groups enable regioselective derivatization:

Esterification and Amidation

  • Reaction with 4-nitrophenyl trifluoroacetate yields activated esters (e.g., 4-nitrophenyl 3-bromo-2,2-diethoxypropionate), facilitating nucleophilic substitution (SN2) with β-keto esters or amides .

  • Example :

    Pyrone-OH+RCOClpyridinePyrone-OCOR+HCl(Yield: 60–76%)[3]\text{Pyrone-OH} + \text{RCOCl} \xrightarrow{\text{pyridine}} \text{Pyrone-OCOR} + \text{HCl} \quad (\text{Yield: 60–76\%}) \quad \text{[3]}

Thionation

  • Treatment with P₄S₁₀ converts the lactone carbonyl to a thiocarbonyl:

    Pyrone+P₄S₁₀THF, HMDOThiopyrone(Yield: 16%)[3]\text{Pyrone} + \text{P₄S₁₀} \xrightarrow{\text{THF, HMDO}} \text{Thiopyrone} \quad (\text{Yield: 16\%}) \quad \text{[3]}
    • Low yields are attributed to steric hindrance from the 3-hydroxy and 5-amido groups .

pH-Dependent Stability

The compound exhibits enhanced aqueous stability under physiological conditions:

pHObservationsSource
7.4No ligand replacement by Tris or Cl⁻ over 48 hours
<4.0Partial decomposition via protonation of carbonyl
  • Hydroxymethyl groups enhance hydrophilicity, preventing aggregation in biological matrices .

Scientific Research Applications

Food Industry

Natural Flavoring Agent and Antioxidant

  • Maltol is widely used in the food industry as a flavor enhancer and antioxidant. It imparts a sweet, caramel-like flavor to foods and beverages, making it popular in confectionery and bakery products.
  • Case Study: Research indicates that maltol can significantly improve the sensory qualities of baked goods while extending their shelf life due to its antioxidant properties .
ApplicationDescription
FlavoringEnhances taste in food products
AntioxidantIncreases shelf life by preventing oxidation

Pharmaceuticals

Therapeutic Properties

  • Maltol is being investigated for its potential therapeutic effects, particularly its anti-inflammatory and antioxidant capabilities. These properties make it a candidate for drug formulation aimed at treating various diseases.
  • Case Study: A study evaluated the antiproliferative effects of tungstenocene derivatives containing maltol on cancer cell lines (HT-29 and MCF-7), showing promising results in inhibiting cell growth .
PropertyEffect
Anti-inflammatoryReduces inflammation in biological systems
AntioxidantProtects cells from oxidative stress

Cosmetics

Skin Care Applications

  • In cosmetics, maltol is valued for its moisturizing properties and ability to repair skin. It is often included in skincare formulations targeting hydration and skin health.
  • Case Study: Various cosmetic products have been formulated with maltol to enhance skin hydration and improve texture, appealing to consumers looking for natural ingredients .
Cosmetic UseBenefit
MoisturizingHydrates skin effectively
Skin RepairAids in the recovery of damaged skin

Agriculture

Natural Pesticide

  • Maltol serves as a natural pesticide, providing an environmentally friendly alternative to synthetic pesticides. Its application helps protect crops from pests while minimizing ecological impact.
  • Case Study: Field trials demonstrated that maltol-based formulations effectively reduced pest populations without harming beneficial insects .
Agricultural UseBenefit
Pest ControlReduces reliance on synthetic pesticides

Biotechnology

Biochemical Assays

  • The unique chemical structure of maltol allows it to interact effectively with biological systems, making it useful in various biochemical assays and research studies.
  • Case Study: Researchers have utilized maltol in assays to study metal ion interactions due to its chelating properties, providing insights into metal transport mechanisms in biological systems .
Biotech ApplicationDescription
Chelating AgentBinds metal ions for biochemical studies
Research ToolFacilitates various assays in laboratory settings

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of hydroxyl and hydroxymethyl groups on the pyrone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone (often referred to as maltol) is a naturally occurring compound with a variety of biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields such as pharmaceuticals, food science, and agriculture.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

  • Molecular Formula : C₆H₈O₅
  • Molecular Weight : 176.13 g/mol
  • Functional Groups : It contains three hydroxyl groups (-OH) and a pyrone ring, contributing to its reactivity and biological interactions.

Biological Activities

The compound exhibits several notable biological activities:

  • Antioxidant Activity :
    • It has been shown to scavenge free radicals effectively, which can help in preventing oxidative stress-related diseases. Studies indicate that maltol can enhance the stability of food products by acting as a natural antioxidant .
  • Iron Chelation :
    • Maltol is recognized for its ability to chelate iron ions, which can be beneficial in treating conditions associated with iron overload. This property is particularly relevant in the context of developing therapeutic agents for diseases like hemochromatosis .
  • Anti-inflammatory Effects :
    • Research has demonstrated that maltol possesses anti-inflammatory properties, making it a candidate for use in formulations aimed at reducing inflammation in various medical conditions .
  • Antimicrobial Properties :
    • Maltol has shown potential antimicrobial activity against various pathogens, suggesting its utility in food preservation and as a natural pesticide in agriculture .
  • Neuroprotective Effects :
    • Preliminary studies suggest that maltol may have neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Applications

The diverse biological activities of this compound have led to its application across several industries:

  • Food Industry : Used as a flavoring agent and preservative due to its antioxidant properties.
  • Pharmaceuticals : Investigated for potential therapeutic applications in drug formulations targeting inflammation and oxidative stress.
  • Cosmetics : Incorporated into skincare products for its moisturizing and skin-repairing properties.
  • Agriculture : Explored as a natural pesticide alternative to synthetic chemicals .

Case Studies

Several studies have explored the biological activity of maltol:

  • Iron Chelation Study :
    • A study investigated the iron-chelating properties of maltol and its derivatives, showing that they effectively form stable complexes with iron ions. This research suggests potential applications in treating iron overload disorders .
  • Antioxidant Efficacy :
    • A comparative study assessed the antioxidant capacity of maltol against other known antioxidants using various assays (DPPH, ABTS). The results indicated that maltol exhibited significant radical scavenging activity, highlighting its potential as a food preservative .
  • Neuroprotective Research :
    • In vitro studies examined the neuroprotective effects of maltol on neuronal cell lines subjected to oxidative stress. The findings suggested that maltol could mitigate cell death and promote cell survival through its antioxidant mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via multi-step protocols. For example, derivatives of 4-pyrone can be synthesized from diethyl acetonedioxalate through sequential reactions involving cyano group substitutions and cycloadditions. Key steps include:

  • Nucleophilic substitution : Reacting intermediates with hydroxylamine or hydrazines to introduce functional groups.
  • Cycloaddition : Using [3+2] cycloaddition to form heterocyclic moieties without pyrone ring cleavage.
  • Purification : Column chromatography or recrystallization to achieve >98% purity.
    Yield optimization involves controlling reaction temperatures (e.g., 60–80°C) and stoichiometric ratios of reagents (e.g., 1:2 molar ratios for nucleophilic agents). Monitoring via TLC or HPLC ensures reaction progression .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm hydroxyl and hydroxymethyl group positions (e.g., δ 4.2–4.5 ppm for hydroxymethyl protons).
  • X-ray crystallography : Resolves tautomeric equilibria (e.g., 4-pyridone/4-pyridinol tautomerism in derivatives) and hydrogen-bonding networks.
  • Mass spectrometry (HRMS) : Validates molecular weight (C7_7H8_8O5_5; theoretical MW = 172.03 g/mol).
  • FT-IR : Identifies carbonyl (C=O) stretching vibrations near 1650–1700 cm1^{-1} .

Q. How does pH and temperature influence the stability of this compound?

  • pH stability : The compound’s logP value (6.08) suggests moderate hydrophilicity. Stability studies in buffered solutions (pH 3–9) show minimal degradation at neutral pH (7.0) over 72 hours. Acidic conditions (pH < 4) may promote ring-opening reactions.
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C. Storage at 4°C under inert atmosphere (N2_2) is advised for long-term stability .

Advanced Research Questions

Q. How can the chelating properties of this compound be quantitatively assessed for bioinorganic applications?

  • Spectrophotometric titration : Monitor UV-Vis absorbance changes (e.g., 250–400 nm) upon addition of metal ions (Fe3+^{3+}, Cu2+^{2+}) to determine binding constants.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for metal-ligand interactions.
  • DFT calculations : Predict preferred binding sites (e.g., hydroxyl vs. carbonyl groups) using Gaussian09 with B3LYP/6-31G(d) basis sets.
    Hydroxypyrones like this compound exhibit low toxicity and high biocompatibility, making them suitable for medicinal chelation studies .

Q. What strategies are effective for synthesizing unsymmetrical derivatives of this compound for functional materials?

  • Selective functionalization : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers before introducing azolyl or pyridyl moieties.
  • Cross-coupling reactions : Use Suzuki-Miyaura coupling to attach aryl/hetaryl groups at the 2- and 6-positions.
  • Tautomer-directed synthesis : Exploit 4-pyridone/4-pyridinol equilibria to stabilize intermediates for stepwise derivatization.
    Derivatives with tetrazole or oxadiazole rings show enhanced photophysical properties for optoelectronic applications .

Q. How can computational modeling predict the compound’s reactivity in complex reaction systems?

  • QSAR/QSPR models : Use quantitative structure-property relationships to correlate substituent effects with redox potentials or solubility. Data from analogs (e.g., kojic acid derivatives) inform parameter selection.
  • Molecular dynamics (MD) simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways.
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for regioselective modifications .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound and its derivatives?

  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to assess IC50_{50} values.
  • Antioxidant activity : Measure DPPH radical scavenging capacity (IC50_{50} < 50 μM indicates strong activity).
  • Enzyme inhibition : Test inhibition of tyrosinase or metalloproteases via colorimetric assays (e.g., L-DOPA oxidation for tyrosinase).
    Low cytotoxicity (e.g., >80% cell viability at 100 μM) and high biocompatibility are typical for hydroxypyrone derivatives .

Properties

IUPAC Name

3-hydroxy-2,6-bis(hydroxymethyl)pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c8-2-4-1-5(10)7(11)6(3-9)12-4/h1,8-9,11H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUXYQQFVNGYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C(C1=O)O)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372682
Record name 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2029-49-4
Record name 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 g (0.35 mol) of kojic acid (1) was added to 200 ml of water and the pH of the solution was adjusted to 8.5 using 50% aqueous sodium hydroxides. 37% Formaldehyde (30 ml) was added and the solution allowed stirring 12 hrs. The reaction mixture was acidified to pH 1 with 37% hydrochloric acid and concentrated in vacuo to dryness. The residue was extracted with 2×200 ml of isopropanol at 90° C. The isopropanol extracts were combined and concentrated to yield the crude product (2) (55.4 g, 92%). Recrystallisauon from isopropanol afforded the analytically pure compound as colourless needles. m.p. 160-161° C.
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50 g
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200 mL
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sodium hydroxides
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Synthesis routes and methods II

Procedure details

Kojic acid, 28 g, was suspended in 100 ml of water and a pH of the suspension was adjusted to 10.5 with 50% sodium hydroxide. After 16 ml of 35% formalin was added to the suspension, the mixture was stirred at room temperature for 3 hours. After completion of the reaction, the reaction mixture was cooled to 5° C. and its pH was adjusted to 2.0 with 50% sulfuric acid. Then, the reaction solution was concentrated to about 50 ml and the resulting crystals were taken out by filtration, washed with a small quantity of chilled water and dried to give 28 g of the title compound.
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Synthesis routes and methods III

Procedure details

In a 100 mL round bottom flask were added Kojic acid (FLUKA, 5 g), 1N NaOH (39 mL) and H2O (10 mL). The mixture was cooled (ice/water bath) and 37% aqueous formaldehyde (ALDRICH, 2.9 mL) was added dropwise. After 34 h at room temperature aditional 37% aqueous formaldehyde (ALDRICH, 0.5 mL) was added dropwise and the solution allowed to stir for 18 h. The mixture was acidified by adding concentrated HCl, and the solvent eliminated to dryness under vacuum to give a crude product which was treated with chilled water to afford a solid precipitated which was filtered and vacuum dried. 3.056 g of the title compound were obtained as a white solid. The filtrate was concentrated under vacuum and a second crop of solid separated. An additional 1.154 g of the title compound were obtained.
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5 g
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39 mL
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10 mL
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ice water
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2.9 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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